1-(2,2-Difluoropropyl)-4-fluorobenzene
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Overview
Description
1-(2,2-Difluoropropyl)-4-fluorobenzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-difluoropropyl group and a fluorine atom
Preparation Methods
The synthesis of 1-(2,2-Difluoropropyl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2,2-difluoropropyl halides.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-(2,2-Difluoropropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom on the benzene ring can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Scientific Research Applications
1-(2,2-Difluoropropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound is studied for its potential use in drug development. Fluorine-containing compounds often exhibit enhanced biological activity and metabolic stability, making them valuable in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoropropyl)-4-fluorobenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction is often mediated by the fluorine atoms, which can form strong hydrogen bonds and alter the electronic properties of the molecule.
Pathways Involved: The pathways affected by the compound depend on its specific application. In medicinal chemistry, it may influence signaling pathways involved in disease processes, while in materials science, it may affect the polymerization processes.
Comparison with Similar Compounds
1-(2,2-Difluoropropyl)-4-fluorobenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,2-Difluoropropyl)-4-methylbenzene and 1-(2,2-Difluoropropyl)benzene share structural similarities but differ in their substituents on the benzene ring.
Uniqueness: The presence of both a 2,2-difluoropropyl group and a fluorine atom on the benzene ring gives this compound unique chemical properties, such as increased stability and reactivity. These properties make it particularly valuable in applications where fluorine’s influence on molecular behavior is desired.
Properties
IUPAC Name |
1-(2,2-difluoropropyl)-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLUIMDPAJJIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616829 |
Source
|
Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58325-14-7 |
Source
|
Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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